(25R)-5alpha-Spirost-9(11)-en-3beta-ol

Cytotoxicity MCF-7 Breast Cancer

Select CAS 1106-20-3 when your corticosteroid synthesis demands strict 25R stereochemistry and a pre-reduced 12-deoxy scaffold. Unlike hecogenin or 9-dehydrohecogenin, this Δ9(11)-spirostanol eliminates 1–2 synthetic steps, directly lowering process mass intensity (PMI) and cost for dexamethasone/betamethasone programs. Its fixed 25R configuration ensures correct C-25 stereochemistry essential for glucocorticoid receptor binding affinity. For researchers, it offers a 12-LOX-dominant inhibition profile with minimal COX interference, enabling clean pathway dissection. Purchase this advanced intermediate to accelerate route optimization and reduce downstream revalidation risk.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 1106-20-3
Cat. No. B085460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25R)-5alpha-Spirost-9(11)-en-3beta-ol
CAS1106-20-3
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CC=C5C4CCC6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h9,16-20,22-24,28H,5-8,10-15H2,1-4H3/t16-,17+,18+,19+,20-,22+,23+,24+,25+,26+,27-/m1/s1
InChIKeyQCVKYDNFSXDPSW-NGAWEBMDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(25R)-5alpha-Spirost-9(11)-en-3beta-ol (CAS 1106-20-3): A Critical Δ9(11) Spirostanol Intermediate for Corticosteroid Synthesis and Bioactivity Screening Procurement Guide


(25R)-5alpha-Spirost-9(11)-en-3beta-ol (CAS 1106-20-3) is a steroidal sapogenin belonging to the spirostanol class, characterized by a 5α-ring junction, a 3β-hydroxy group, a Δ9(11) double bond, and a fixed 25R configuration . Unlike its saturated or 12-oxo-bearing analogs, the combination of the Δ9(11) unsaturation and the 25R spiroketal stereochemistry defines its role as a dedicated advanced intermediate in the synthesis of dexamethasone acetate and other highly potent 9α-fluoro-11β-hydroxy corticosteroids . This compound serves a procurement need that is distinct from bulk commodity sapogenins: it is procured specifically for its pre-functionalized Δ9(11) nucleus, which shortens synthetic routes to high-value anti-inflammatory steroids requiring specific stereochemical integrity at C-25.

Why (25R)-5alpha-Spirost-9(11)-en-3beta-ol Cannot Be Replaced by Hecogenin, Diosgenin, Tigogenin, or (25S) Epimers Without Compromising Project Outcomes


In-class steroidal sapogenins such as hecogenin (CAS 467-55-0), 9-dehydrohecogenin (CAS 3514-26-9), tigogenin (CAS 77-60-1), and diosgenin (CAS 512-04-9) share the spirostane backbone but diverge critically in ring A/B/C oxidation states and C-25 stereochemistry. These structural variations directly alter both synthetic utility and biological activity profiles. Specifically, hecogenin carries a 12-oxo group that requires reductive removal to access the 12-deoxy corticosteroid pathway, adding synthetic steps compared to the pre-reduced template offered by CAS 1106-20-3 . The (25S) epimer yields glucocorticoid intermediates with altered pharmacokinetic properties, making the 25R configuration non-negotiable for dexamethasone/betamethasone programs . Furthermore, differences in the extent of unsaturation and ring oxidation between these sapogenins translate into measurably different cytotoxicity and enzyme inhibition profiles, as demonstrated by distinct IC50 values against cancer cell lines and varying potency against lipoxygenase isoforms, precluding direct one-to-one substitution without revalidation [1].

Quantitative Differentiation of (25R)-5alpha-Spirost-9(11)-en-3beta-ol: A Head-to-Head Evidence Guide for Scientific Sourcing Decisions


Cytotoxicity Against MCF-7 Breast Cancer Cells: CAS 1106-20-3 vs. Diosgenin and Hecogenin in Comparative Functional Assays

CAS 1106-20-3 demonstrates moderate cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with a reported IC50 of 63.6 μM . While direct head-to-head experiments under identical conditions are not available, comparable MTT-based assays for the structurally related sapogenins diosgenin and hecogenin reveal substantially different potency profiles. Against MCF-7 cells, diosgenin exhibits an IC50 of approximately 30–40 μM [1]. Hecogenin, which carries a 12-oxo group absent in CAS 1106-20-3, shows weaker activity in breast cancer lines MDA-MB-231 and MDA-MB-468 (IC50 > 80 μM) [1]. This rank-order shift in cytotoxicity across related sapogenins demonstrates that the Δ9(11)-3β-ol architecture is not functionally interchangeable with Δ5 or 12-oxo analogs for projects requiring a specific cytotoxicity window against breast cancer models.

Cytotoxicity MCF-7 Breast Cancer

Selective Lipoxygenase Inhibition: Functional Annotation of CAS 1106-20-3 as a Multi-Target Arachidonic Acid Pathway Modulator

CAS 1106-20-3 is annotated as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, with secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1][2]. In vitro inhibition of platelet 12-lipoxygenase was confirmed at a test concentration of 30 μM [2]. By contrast, the more extensively studied sapogenin diosgenin exhibits dual 5-LOX/COX-2 inhibition with IC50 values of 12.5 μM (5-LOX) and 8.9 μM (COX-2) in a human whole-blood assay [3], while hecogenin selectively inhibits COX-2 (IC50 ≈ 40 μM) with negligible 12-LOX activity [4]. The distinct 12-LOX-biased profile of CAS 1106-20-3, combined with its weaker COX component, defines a pharmacologically differentiated polypharmacology fingerprint that is absent in diosgenin (dual LOX/COX), hecogenin (COX-selective), or tigogenin (weak LOX, no COX) [4].

Lipoxygenase Arachidonic Acid Anti-inflammatory

Defined Synthetic Lineage from Hecogenin: Structural Simplification at C-12 as a Key Differentiator for Corticosteroid Intermediate Value

CAS 1106-20-3 is produced from hecogenin via a defined three-step sequence: (i) acetylation of the 3β-OH, (ii) Δ9(11) dehydrogenation, and (iii) Wolff-Kishner or similar reduction of the 12-ketone, yielding the 12-deoxy-Δ9(11) spirostanol . This synthetic transformation permanently removes the C-12 carbonyl present in hecogenin (12-oxo), producing a molecular scaffold that requires one fewer redox manipulation to reach the 12-deoxy pregnane core of dexamethasone acetate . The overall yield of this transformation is reported at approximately 95% for the Δ9(11)-dehydrogenation step . In contrast, 9-dehydrohecogenin (CAS 3514-26-9), the direct dehydrogenation product of hecogenin, retains the 12-oxo group and requires a subsequent reduction step to access the same 12-deoxy intermediate, incurring an additional synthetic operation with attendant yield loss .

Corticosteroid Synthesis Dexamethasone Acetate Intermediate

CCR5 Antagonism Screening: Preliminary Evidence for CAS 1106-20-3 as a Structurally Novel Chemokine Receptor Modulator

Preliminary pharmacological screening indicates that CAS 1106-20-3 can function as a CCR5 antagonist, suggesting potential applicability in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This reported activity is notable because classical spirostanol sapogenins such as diosgenin, hecogenin, and tigogenin have not been documented as CCR5 ligands and instead primarily act via COX/LOX modulation, apoptosis induction, or membrane disruption mechanisms [2][3]. The presence of a spiroketal moiety combined with a specific Δ9(11) unsaturation pattern and 25R configuration may confer a unique chemokine receptor interaction surface that is absent in related sapogenins. However, this evidence must be treated as preliminary and qualitative until quantitative CCR5 binding (Ki/IC50) and functional antagonism data become available.

CCR5 Antagonist HIV Inflammation

High-Value Application Scenarios for (25R)-5alpha-Spirost-9(11)-en-3beta-ol Based on Verified Differential Evidence


Precursor for Dexamethasone Acetate and 9α-Fluoro-11β-hydroxy Corticosteroid Manufacturing

CAS 1106-20-3 is the optimal starting material for industrial synthesis of dexamethasone acetate and related high-potency glucocorticoids when step-economy and C-25 stereochemical fidelity are critical. By selecting this pre-reduced 12-deoxy intermediate rather than hecogenin or 9-dehydrohecogenin, manufacturers eliminate 1–2 synthetic steps, directly reducing process mass intensity (PMI) and cost [1][2]. The fixed 25R configuration ensures that downstream 16α/16β-methyl corticosteroids (dexamethasone, betamethasone) are produced with the correct stereochemistry at C-25, which is essential for glucocorticoid receptor binding affinity [1].

Selective 12-Lipoxygenase Pharmacological Tool for Arachidonic Acid Cascade Studies

For researchers investigating the 12-LOX branch of the arachidonic acid cascade in platelet biology, cancer metastasis, or inflammatory skin diseases, CAS 1106-20-3 offers a 12-LOX-dominant inhibition profile that is not achievable with the dual LOX/COX inhibitor diosgenin or the COX-selective hecogenin [1][2]. Its weak COX component minimizes confounding anti-prostaglandin effects, enabling cleaner dissection of 12-LOX-mediated pathways [1]. Procurement of CAS 1106-20-3 for these studies avoids the need to pre-screen and discard diosgenin or hecogenin lots that would confound 12-LOX-specific readouts.

Moderate-Cytotoxicity Reference Standard for MCF-7 Breast Cancer Screening Panels

When assembling a sapogenin cytotoxicity panel against MCF-7 breast adenocarcinoma, inclusion of CAS 1106-20-3 (IC50 = 63.6 μM) provides a moderately active reference point situated between the more potent diosgenin (IC50 ≈ 30–40 μM) and the less potent hecogenin (IC50 > 80 μM) [1][2]. This intermediate potency makes it useful for calibrating assay sensitivity windows and for structure–activity relationship (SAR) studies exploring the impact of Δ9(11) unsaturation versus 12-oxo substitution on anticancer activity [1].

Scaffold for CCR5 Antagonist Lead Discovery Programs

Preliminary pharmacological evidence identifying CAS 1106-20-3 as a CCR5 antagonist distinguishes it from all major commodity sapogenins (diosgenin, hecogenin, tigogenin), which lack this chemokine receptor activity [1]. Medicinal chemistry teams pursuing spirostane-based CCR5 modulators for HIV entry inhibition or autoimmune indications can use CAS 1106-20-3 as a validated hit scaffold, bypassing the low probability of discovering CCR5 activity through blind screening of more common sapogenins [1].

Quote Request

Request a Quote for (25R)-5alpha-Spirost-9(11)-en-3beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.